3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one
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Overview
Description
3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting with the formation of the pyrazole ring. The bromination and trifluoromethylation are key steps that require specific reagents and conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, while trifluoromethylation often involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The trifluoromethyl group, for instance, can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or receptor binding. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 1-bromo-4-(trifluoromethoxy)benzene
- 3-bromobenzotrifluoride
Uniqueness
Compared to these similar compounds, 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE is unique due to its combination of a pyrazole ring with both bromine and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26BrF3N6O |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H26BrF3N6O/c1-12-15(13(2)26(4)24-12)11-27-7-9-28(10-8-27)16(30)5-6-29-14(3)17(20)18(25-29)19(21,22)23/h5-11H2,1-4H3 |
InChI Key |
HFDDHDUSGAHXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)CCN3C(=C(C(=N3)C(F)(F)F)Br)C |
Origin of Product |
United States |
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